molecular formula C21H27N3O3S B12765929 N-(p-Amino-alpha-(piperidinocarbonyl)phenethyl)-p-toluenesulfonamide CAS No. 109006-04-4

N-(p-Amino-alpha-(piperidinocarbonyl)phenethyl)-p-toluenesulfonamide

Cat. No.: B12765929
CAS No.: 109006-04-4
M. Wt: 401.5 g/mol
InChI Key: TWMINYKPGPNDNP-UHFFFAOYSA-N
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Description

N-(p-Amino-alpha-(piperidinocarbonyl)phenethyl)-p-toluenesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an amino group, a piperidine ring, and a toluenesulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(p-Amino-alpha-(piperidinocarbonyl)phenethyl)-p-toluenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of p-aminophenylacetic acid with piperidine and p-toluenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium carbonate or potassium carbonate to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(p-Amino-alpha-(piperidinocarbonyl)phenethyl)-p-toluenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halogens, alkyl halides, or acyl halides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced compounds.

Scientific Research Applications

N-(p-Amino-alpha-(piperidinocarbonyl)phenethyl)-p-toluenesulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the development of new materials or as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N-(p-Amino-alpha-(piperidinocarbonyl)phenethyl)-p-toluenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(p-Amino-alpha-(piperidinocarbonyl)phenethyl)-p-toluenesulfonamide: shares similarities with other compounds such as p-aminophenylacetic acid, piperidine derivatives, and toluenesulfonamide derivatives.

Uniqueness

  • The unique combination of functional groups in this compound distinguishes it from other similar compounds. This unique structure contributes to its specific chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

109006-04-4

Molecular Formula

C21H27N3O3S

Molecular Weight

401.5 g/mol

IUPAC Name

N-[3-(4-aminophenyl)-1-oxo-1-piperidin-1-ylpropan-2-yl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C21H27N3O3S/c1-16-5-11-19(12-6-16)28(26,27)23-20(15-17-7-9-18(22)10-8-17)21(25)24-13-3-2-4-14-24/h5-12,20,23H,2-4,13-15,22H2,1H3

InChI Key

TWMINYKPGPNDNP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=C(C=C2)N)C(=O)N3CCCCC3

Origin of Product

United States

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